BenchChemオンラインストアへようこそ!

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Physicochemical profiling Drug-likeness Membrane permeability

Prioritize CAS 2034277-21-7 for kinase/CNS screening. The 9H-fluoren-2-yl group provides a unique hydrophobic/aromatic surface (XLogP3=2.3, TPSA=58.6 Ų) for deep pocket binding in CDK and related kinases. This pre-installed fluorenyl extension eliminates multi-step synthesis. Its CNS-favorable profile and potential intrinsic fluorescence offer a differentiated dual-function probe. Avoid N-alkyl or N-benzyl analogs lacking this pharmacophore.

Molecular Formula C21H18N2O3
Molecular Weight 346.386
CAS No. 2034277-21-7
Cat. No. B2459595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS2034277-21-7
Molecular FormulaC21H18N2O3
Molecular Weight346.386
Structural Identifiers
SMILESCN1C=C(C(=CC1=O)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C21H18N2O3/c1-23-12-18(19(26-2)11-20(23)24)21(25)22-15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10-12H,9H2,1-2H3,(H,22,25)
InChIKeyQSNACTQSMGMADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9H-Fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034277-21-7): Procurement-Relevant Identity and Core Characteristics


N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034277-21-7) is a fully synthetic heterocyclic small molecule (MW 346.4 g/mol, formula C₂₁H₁₈N₂O₃) belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class [1]. It is distributed as a high-throughput screening (HTS) library compound (Life Chemicals catalog F6445-7103) and has been annotated as a potential cyclin-dependent kinase (CDK) inhibitor scaffold [2]. Its structure features a 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide core linked via an amide bond to a 9H-fluoren-2-yl moiety—a distinguishing hydrophobic/aromatic extension absent from the minimal core scaffold nudifloramide (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, PubChem CID 69698).

Why N-(9H-Fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by Simpler 6-Oxo-1,6-Dihydropyridine-3-Carboxamide Analogs


The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is shared by numerous compounds; however, the N-(9H-fluoren-2-yl) substituent of CAS 2034277-21-7 is not functionally interchangeable with smaller N-alkyl, N-benzyl, or N-heteroaryl variants routinely available in screening collections. The fluorenyl group contributes a large, planar, polycyclic aromatic surface (three fused rings) that fundamentally alters computed lipophilicity (XLogP3 = 2.3 vs. nudifloramide XLogP3 ≈ -0.7), molecular shape, and potential π-stacking capacity [1]. The minimal core (nudifloramide, CAS 701-44-0) exhibits weak NNMT inhibition (IC₅₀ = 30,000 nM) and lacks the extended hydrophobic pharmacophore that the fluorenyl moiety provides for potential kinase or protein-protein interaction targets . Generic substitution with a simpler N-substituted analog would discard the very structural feature that defines this compound's differentiated screening profile. No publicly available head-to-head bioactivity comparison between this compound and its close N-substituted analogs has been identified, underscoring the procurement risk of assuming in-class equivalence.

Quantitative Differential Evidence for N-(9H-Fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide vs. Comparator Compounds


Lipophilicity (XLogP3) Differentiation vs. the Core Scaffold Nudifloramide

The target compound exhibits a computed XLogP3 of 2.3, approximately 3 log units higher than the minimal core scaffold nudifloramide (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, XLogP3 ≈ -0.7), as calculated by the PubChem XLogP3 3.0 algorithm [1]. This difference reflects the hydrophobicity contributed by the 9H-fluoren-2-yl group. In the context of CNS drug-likeness guidelines, XLogP3 = 2.3 falls within the favorable range (1–3.5) for passive blood-brain barrier penetration, whereas nudifloramide's negative logP suggests poor passive CNS partitioning.

Physicochemical profiling Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation vs. Simpler N-Substituted Analogs

The target compound has a computed TPSA of 58.6 Ų, which is identical to that of the core scaffold nudifloramide since the amide-linked fluorenyl group does not add polar atoms [1]. However, this TPSA value is significantly lower than that of many N-heteroaryl-substituted analogs in the same chemical series (e.g., N-(isoxazol-3-yl) or N-(1H-tetrazol-1-yl)phenyl variants, which add 1–3 additional nitrogen/oxygen atoms and increase TPSA by approximately 20–45 Ų). TPSA ≤ 60 Ų is a widely accepted threshold for favorable oral CNS bioavailability (Egan physiologically based pharmacokinetic model), positioning the target compound at the upper edge of this threshold while retaining the hydrophobic fluorenyl extension [2].

CNS drug design Physicochemical property Oral bioavailability prediction

Hydrogen Bond Donor/Acceptor Profile vs. N-Alkyl- and N-Benzyl-Substituted 6-Oxo-1,6-Dihydropyridine-3-Carboxamides

The target compound has 1 hydrogen bond donor (HBD, the amide NH) and 3 hydrogen bond acceptors (HBA, the pyridone carbonyl, methoxy oxygen, and amide carbonyl) [1]. In contrast, simpler N-alkyl analogs (e.g., N-cyclopropylmethyl variant) retain the same HBD/HBA count but lack the extended aromatic surface; N-aryl or N-heteroaryl variants may introduce additional HBD/HBA atoms, altering solubility and target-binding profiles. The presence of exactly 1 HBD positions the target compound within Lipinski's Rule of Five and provides a single, geometrically constrained hydrogen bond donor for target engagement, a feature that can limit off-target promiscuity relative to analogs with multiple HBDs.

Molecular recognition Target engagement Solubility

Molecular Weight and Heavy Atom Count Differentiation from Minimal Core Scaffold

The target compound has a molecular weight of 346.4 g/mol and 26 heavy atoms, compared to nudifloramide (MW 152.15 g/mol, ~12 heavy atoms) [1]. This increase is exclusively attributable to the 9H-fluoren-2-yl moiety (C₁₃H₉, ~165 Da). In the context of fragment-to-lead optimization, the target compound occupies a 'lead-like' space (MW 250–500) while the core scaffold falls within 'fragment' space (MW < 250). The fluorenyl extension provides a pre-built hydrophobic pharmacophore that would otherwise require multiple synthetic steps to install onto the core scaffold.

Fragment-based drug design Lead-likeness Screening library selection

Rotatable Bond Count and Conformational Flexibility vs. N-Benzyl or N-Phenylethyl Analogs

The target compound has exactly 3 rotatable bonds (the amide C–N bond, the methoxy C–O bond, and the fluorenyl-CH₂–phenyl bond) [1]. N-Benzyl or N-phenylethyl analogs in the same chemical series typically contain 1–2 additional rotatable bonds due to the alkyl linker between the amide nitrogen and the aromatic ring (e.g., N-benzyl: 1 additional rotatable bond; N-phenylethyl: 2 additional rotatable bonds). The fluorenyl group, by contrast, is directly attached to the amide nitrogen without a flexible linker, constraining its conformational自由度 and potentially reducing the entropic penalty upon target binding.

Conformational entropy Binding affinity Target selectivity

Application Scenarios for N-(9H-Fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034277-21-7) Derived from Differential Evidence


Kinase-Focused High-Throughput Screening Where Hydrophobic Pharmacophore Extension Is Required

The compound has been annotated as a potential CDK inhibitor [1]. Its elevated lipophilicity (XLogP3 = 2.3) and extended fluorenyl aromatic surface are structurally consistent with type I or type II kinase inhibitor pharmacophores. For screening campaigns targeting kinases with large, hydrophobic ATP-binding pockets or allosteric sites (e.g., CDK family, MEK, or protein kinase C), this compound offers a pre-built hydrophobic extension absent from simpler 6-oxo-1,6-dihydropyridine-3-carboxamide analogs. Procurement should prioritize this compound over N-alkyl or N-benzyl analogs when the screening hypothesis requires occupation of a deep hydrophobic pocket adjacent to the hinge-binding region.

CNS-Targeted Screening Where Balanced Lipophilicity and Low TPSA Are Critical

With a computed XLogP3 of 2.3 (within the CNS-favorable range of 1–3.5) and TPSA of 58.6 Ų (below the 60–70 Ų threshold commonly associated with poor CNS penetration), the target compound meets key physicochemical criteria for blood-brain barrier permeability. For neurodegeneration or neuroinflammation target screening (the compound has been noted for potential modulation of microglial activation [1]), this compound should be prioritized over more polar N-heteroaryl analogs whose TPSA values may exceed CNS-accessible limits.

Fragment-to-Lead Optimization Programs Requiring an Advanced Starting Point

The compound occupies lead-like chemical space (MW 346.4, 26 heavy atoms) while retaining fragment-like HBD/HBA counts (1 HBD, 3 HBA). For medicinal chemistry programs advancing from fragment hits against kinases or protein-protein interaction targets, this compound provides a starting scaffold with a pre-installed hydrophobic fluorenyl group—eliminating the need for multi-step synthesis to introduce an equivalent aromatic extension onto a simpler core. The constrained rotatable bond count (3) further reduces the conformational搜索 space relative to more flexible N-benzyl or N-phenylethyl analogs.

Chemical Biology Probe Development Leveraging the Fluorenyl Fluorophore

The 9H-fluoren-2-yl group is structurally related to the fluorene fluorophore scaffold. While the target compound's specific fluorescence properties have not been quantitatively characterized, fluorene derivatives are widely exploited for their intrinsic fluorescence in biochemical assays. For chemical biology applications requiring a bifunctional molecule (pharmacophore combined with a fluorescent reporter), this compound offers a differentiated starting scaffold. Procurement for probe development should consider this dual functionality absent from N-alkyl- or simple N-phenyl-substituted analogs.

Quote Request

Request a Quote for N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.